molecular formula C6H8N2O2S B13010166 5-Methoxy-2-(methylsulfinyl)pyrimidine

5-Methoxy-2-(methylsulfinyl)pyrimidine

Cat. No.: B13010166
M. Wt: 172.21 g/mol
InChI Key: SMSZTJHZXSCHNG-UHFFFAOYSA-N
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Description

5-Methoxy-2-(methylsulfinyl)pyrimidine: is a heterocyclic compound with the following chemical formula:

C6H8N2O2S\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S}C6​H8​N2​O2​S

.

    Structure: It consists of a pyrimidine ring (a six-membered ring containing two nitrogen atoms) with a methoxy group (–OCH₃) at position 5 and a methylsulfinyl group (–SOCH₃) at position 2.

    Aromatic Nature: Due to its aromaticity, it exhibits electrophilic substitution reactions readily.

Preparation Methods

Synthetic Routes::

Industrial Production::
  • Information on large-scale industrial production methods is limited. research and development in this area may yield more insights.

Chemical Reactions Analysis

    Reactivity: 5-Methoxy-2-(methylsulfinyl)pyrimidine can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antiviral, anticancer).

    Medicine: May have therapeutic applications (requires further research).

    Industry: Potential use in materials science or pharmaceuticals.

Mechanism of Action

    Targets: The molecular targets and pathways influenced by 5-Methoxy-2-(methylsulfinyl)pyrimidine remain an active area of study. Further research is needed to elucidate its mechanism of action.

Comparison with Similar Compounds

    Uniqueness: Highlighting its uniqueness requires a comparison with other related compounds. Unfortunately, specific similar compounds are not mentioned in the available literature.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

5-methoxy-2-methylsulfinylpyrimidine

InChI

InChI=1S/C6H8N2O2S/c1-10-5-3-7-6(8-4-5)11(2)9/h3-4H,1-2H3

InChI Key

SMSZTJHZXSCHNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)S(=O)C

Origin of Product

United States

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